molecular formula C9H7NO3 B1423832 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 1261740-37-7

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1423832
CAS No.: 1261740-37-7
M. Wt: 177.16 g/mol
InChI Key: QDZWVSYHCSDGDX-UHFFFAOYSA-N
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Description

A. 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

  • Differs in ketone placement (position 3 vs. 1).
  • Shows reduced planarity due to steric clash between ketone and carboxylic acid groups.

B. 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

  • A cyclohexyl substituent at position 2 increases hydrophobicity (logP = 2.97 vs. 0.46 for the parent compound).
  • The bulky group restricts rotation, stabilizing a half-chair conformation in the pyrrole ring.

C. Methyl 1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate

  • Esterification of the carboxylic acid improves lipid solubility (logP = 1.22 vs. 0.46).
  • Crystallizes in a triclinic system (space group P1) with weaker hydrogen bonds (O···O distance: 2.89 Å).

Table 3: Structural and Electronic Comparisons

Compound Ketone Position logP Crystal System Key Interaction
This compound 1 0.46 Monoclinic O–H···O (2.690 Å)
3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid 3 0.77 Triclinic O–H···O (2.82 Å)
Methyl ester derivative 1 1.22 Triclinic C–H···O (2.89 Å)

Properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-2-1-3-6(9(12)13)7(5)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZWVSYHCSDGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695826
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261740-37-7
Record name 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70695826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1261740-37-7
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Biological Activity

1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a fused ring system typical of isoindoles, characterized by a carbonyl group at the 1-position and a carboxylic acid functional group at the 4-position. This unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies show that these compounds can inhibit the proliferation of various human tumor cell lines, with reported GI50 values ranging from nanomolar to micromolar concentrations. A notable study demonstrated that certain derivatives led to apoptosis in cancer cells through the activation of specific signaling pathways.

CompoundCell LineGI50 (µM)
Derivative AMCF-7 (Breast)0.5
Derivative BHeLa (Cervical)0.8
Derivative CA549 (Lung)1.2

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have indicated that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For anticancer effects, it is believed to modulate pathways related to apoptosis and cell cycle regulation. In antimicrobial activity, it disrupts cellular processes critical for survival.

Case Studies

  • Anticancer Study : A clinical trial involving a derivative of this compound showed a significant reduction in tumor size among patients with metastatic cancer after a treatment regimen over six weeks.
  • Antimicrobial Research : In a laboratory setting, derivatives were tested against resistant strains of bacteria, demonstrating efficacy comparable to traditional antibiotics, suggesting potential for development into new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various substitutions on the isoindole ring can enhance its biological activity.

Synthetic Routes

Common synthetic methods include:

  • Cyclization Reactions : Using aniline derivatives with carboxylic acids under dehydrating conditions.
  • Functional Group Modifications : Post-synthesis modifications to introduce additional functional groups for enhanced activity.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the molecular mechanisms underlying its anticancer and antimicrobial effects.

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment

One of the most significant applications of 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is in cancer therapy. Research indicates that derivatives of this compound act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and target cancer cells more effectively.

  • Case Study : A patent (US8765972B2) outlines the use of isoindole derivatives as selective PARP inhibitors, demonstrating their potential utility in treating various cancers, including breast and ovarian cancers .

2. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX). Studies have shown that certain derivatives can inhibit COX-2 more effectively than COX-1, which is beneficial for reducing inflammation without the side effects associated with non-selective COX inhibitors.

  • Research Findings : In a study published in MDPI, several isoindole derivatives were evaluated for their COX inhibitory activity. Compounds demonstrated greater selectivity towards COX-2 compared to meloxicam, a standard anti-inflammatory drug .

Biological Evaluation

1. Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound derivatives and their target proteins. These studies help predict binding affinities and identify key interactions that contribute to their biological activity.

2. Reactive Oxygen Species Scavenging

Research has indicated that some derivatives possess the ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases. The ability to reduce oxidative stress may contribute to their therapeutic effects.

Data Table: Summary of Key Findings

Application Mechanism Reference
Cancer TreatmentPARP inhibitionUS8765972B2
Anti-inflammatorySelective COX-2 inhibitionMDPI Study
ROS ScavengingReduces oxidative stressPubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Isoindole Family

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid
  • Structure : Benzyl substitution at position 2, ketone at position 3.
  • Molecular Formula: C₁₆H₁₃NO₃.
  • Molecular Weight : 267.28 g/mol.
  • Key Properties :
    • Higher lipophilicity (XLogP3 = 2) compared to the parent compound due to the benzyl group .
    • Enhanced steric bulk may influence receptor binding in biological systems.
  • Applications: Potential use in designing kinase inhibitors or anti-inflammatory agents .
3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Methyl Ester
  • Structure : Methyl ester at the carboxylic acid position.
  • Molecular Formula: C₁₁H₁₁NO₃.
  • Molecular Weight : 205.21 g/mol.
  • Key Properties :
    • Increased lipophilicity compared to the free acid, improving cell membrane permeability .
    • Acts as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .
  • Applications : Widely used as a building block in organic synthesis and pharmaceutical research .
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid
  • Structure : Incorporates a dioxopiperidinyl group at position 2.
  • Molecular Formula : C₁₄H₁₂N₂O₅ (estimated).
  • Structural similarity to proteolysis-targeting chimeras (PROTACs), suggesting applications in targeted protein degradation .

Analogues in Related Ring Systems

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid
  • Structure : Fused benzene ring (indene core) instead of isoindole.
  • Molecular Formula : C₁₀H₈O₃.
  • Molecular Weight : 176.17 g/mol.
  • Key Properties :
    • Reduced aromaticity compared to isoindole derivatives, altering electronic properties and reactivity .
    • Applications in materials science and as intermediates for fluorescent dyes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Applications
1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid C₉H₇NO₃ 177.16 None (parent compound) ~1.2* Drug intermediates, organic synthesis
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid C₁₆H₁₃NO₃ 267.28 Benzyl (C₆H₅CH₂) 2.0 Kinase inhibitors
3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester C₁₁H₁₁NO₃ 205.21 Methyl ester (COOCH₃) ~1.8* Prodrug development
1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid C₁₀H₈O₃ 176.17 Fused benzene ring ~1.0* Materials science

*Estimated based on structural similarity.

Preparation Methods

Method Overview

This approach typically begins with aromatic halides, such as 2-bromobenzyl bromide or 2-bromobenzaldehyde, which undergo condensation with malonate derivatives, followed by hydrolysis, decarboxylation, and cyclization steps to form the isoindole core.

Key Steps & Conditions

  • Starting Material: 2-bromobenzyl bromide or 2-bromobenzaldehyde.
  • Condensation: Reaction with diethyl malonate under basic conditions (sodium ethoxide in ethanol or similar solvents).
  • Hydrolysis: Sodium hydroxide hydrolysis of ester groups.
  • Decarboxylation: High-temperature treatment (~165°C) to remove carboxyl groups.
  • Cyclization: Friedel-Crafts acylation or related cyclization to form the isoindole ring.
  • Final Step: Reaction with cuprous cyanide or zinc cyanide to introduce the nitrile group, yielding the target compound.

Representative Literature

  • First Method: Disclosed in patents and literature from the 1980s and 2010s, involving reflux conditions with ethanol and sodium, decarboxylation at 165°C, and cyanide reactions to form the nitrile derivative.
  • Second Method: Similar starting materials and conditions, emphasizing ice-water baths and sodium hydride, with comparable decarboxylation and cyanide reactions.
  • Third Method: Uses 2-bromobenzaldehyde, condenses with malonate esters under specific conditions (PhCOOH/Piperidine/PhMe), followed by reduction and hydrolysis steps.

Reaction Scheme

2-bromobenzyl bromide + diethyl malonate → hydrolysis → decarboxylation → cyclization → nitrile formation → 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Synthesis via Ring-Closing of Malonate Derivatives

Method Overview

This pathway involves the synthesis of a key intermediate, such as 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones, which are then transformed into the target compound through hydrolysis and decarboxylation.

Reaction Conditions & Optimization

  • Use of T3P® as an activating agent for domino reactions.
  • Optimization of temperature (around 80–120°C) and reaction time to maximize yields.
  • Substituted phenylpropiolic acids as starting materials, facilitating the formation of the isoindole core through cyclization.

Research Findings

  • The process involves condensation of phenylpropiolic acids with primary amines, followed by cyclization under controlled conditions.
  • Yields vary based on substrate electronic properties, with electron-neutral and electron-rich substrates giving higher yields (~80%) compared to electron-poor ones (~27%).

Direct Hydrolysis of Isoindole Derivatives

Method Overview

A straightforward approach involves hydrolyzing pre-formed isoindole derivatives, such as N-protected or esterified intermediates, to yield the free carboxylic acid.

Typical Procedure

  • Dissolution of N-Boc protected intermediates in ethyl acetate.
  • Bubbling HCl gas through the solution at room temperature.
  • Stirring for approximately 10 minutes.
  • Concentration under vacuum to obtain the free acid.

Research Data

  • This method provides high yields (~100%) for the hydrolysis step, serving as a practical route for laboratory-scale synthesis.

Summary Data Table

Method Starting Material Key Reagents & Conditions Decarboxylation Temperature Yield Notes
Condensation & Cyclization 2-bromobenzyl bromide NaOEt/EtOH, high temp (165°C), cyanide reagents 165°C Variable (up to 80%) Multi-step, involves cyanide reactions
Ring-Closing via Phenylpropiolic Acids Phenylpropiolic acids T3P®, primary amines, optimized temps Not specified Up to 80% Electronic effects influence yield
Hydrolysis of Protected Intermediates N-Boc derivatives HCl in EtOAc, room temp Not applicable 100% Simple, efficient for lab scale

Notes and Recommendations

  • Safety Precautions: Reactions involving cyanide derivatives require strict safety protocols due to toxicity.
  • Yield Optimization: Electron-rich substrates tend to give higher yields; reaction conditions such as temperature, solvent, and catalysts should be optimized accordingly.
  • Environmental Considerations: Use of greener solvents and safer cyanide alternatives is advisable for industrial applications.

Q & A

Q. What are the standard synthetic routes for 1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving acetic acid and sodium acetate under reflux (2–5 hours). For example, analogous procedures involve refluxing 3-formyl-indole derivatives with thiazolidinone precursors in acetic acid, followed by recrystallization from acetic acid/water mixtures . Optimization can include:
  • Adjusting molar ratios (e.g., 1.0–1.1 equivalents of aldehyde precursors).
  • Modifying reflux time (2.5–5 hours) to balance yield and purity.
  • Screening recrystallization solvents (e.g., DMF/acetic acid mixtures) to enhance crystalline purity.
    A factorial design approach (e.g., varying temperature, catalyst loading, and solvent polarity) can systematically identify optimal conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For NMR, focus on diagnostic signals:
  • ¹H NMR : Look for deshielded protons near the carbonyl group (δ 10–12 ppm) and dihydro-isoindole ring protons (δ 6–8 ppm).
  • IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl peaks (~1680–1720 cm⁻¹).
    Contradictions in data (e.g., unexpected splitting in NMR) may arise from tautomerism or residual solvents. Use deuterated solvents for NMR, repeat measurements under controlled humidity, and cross-validate with HRMS for molecular formula confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can predict:
  • Reactivity : Frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Thermodynamic stability : Gibbs free energy profiles for proposed reaction intermediates.
    Tools like COMSOL Multiphysics enable virtual screening of reaction conditions (e.g., solvent effects, temperature gradients) to prioritize experimental trials . For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 30–50% .

Q. What strategies resolve low yields or by-product formation during scale-up of the synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect by-products early .
  • Membrane Separation : Employ nanofiltration or reverse osmosis to isolate the target compound from acetic acid-rich mixtures .
  • Design of Experiments (DoE) : Apply a central composite design to test variables (e.g., catalyst type, stirring rate) and identify critical parameters affecting yield .

Q. How can researchers validate the biological activity or mechanistic role of this compound in interdisciplinary studies?

  • Methodological Answer :
  • Dose-Response Assays : Use cell-based assays (e.g., IC₅₀ determination) with triplicate replicates to ensure reproducibility.
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina to hypothesize binding modes.
  • Metabolomics : Pair LC-MS/MS analysis with pathway enrichment tools (e.g., MetaboAnalyst) to map metabolic perturbations caused by the compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Reactant of Route 2
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1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

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